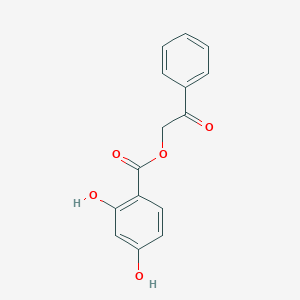

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate

Beschreibung

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is an ester derivative of 2,4-dihydroxybenzoic acid, where the carboxylic acid group is substituted with a 2-oxo-2-phenylethyl moiety. This compound belongs to the class of aryl hydroxybenzoates, which are characterized by their phenolic hydroxyl groups and ester functionalities. The structural uniqueness of this molecule arises from the combination of a 2,4-dihydroxybenzoate backbone and a ketone-containing aromatic ester group, which may influence its physicochemical properties, reactivity, and biological interactions.

Eigenschaften

IUPAC Name |

phenacyl 2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-11-6-7-12(13(17)8-11)15(19)20-9-14(18)10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTSVARJHGXVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-oxo-2-phenylethanol. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups on the benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Phenyl ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is employed in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s phenyl group and dihydroxybenzoate moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Methyl 2,4-Dihydroxybenzoate

Methyl 3,5-Dihydroxybenzoate

- Structure : Positional isomer with hydroxyl groups at 3,5-positions.

- Physical Properties :

- Metabolism : In Candida parapsilosis, 3,4-dihydroxybenzoate is metabolized via oxidative decarboxylation to 1,4-dihydroxybenzene, whereas 2,4-dihydroxybenzoate derivatives follow a distinct pathway via 1,2,4-trihydroxybenzene .

Ethyl 2,4-Dihydroxybenzoate

- Structure : Ethyl ester variant.

- Comparison : Larger alkyl groups (e.g., ethyl or 2-oxo-2-phenylethyl) may enhance lipophilicity, affecting bioavailability and membrane permeability.

Metabolic and Enzymatic Behavior

- 2,4-Dihydroxybenzoate Derivatives: In microbial systems, 2,4-dihydroxybenzoate is processed by flavin-dependent monooxygenases to yield 1,2,4-trihydroxybenzene, a key intermediate in aromatic catabolism .

- 3,4-Dihydroxybenzoate Derivatives :

Physicochemical and Functional Properties

DHB: Dihydroxybenzoate; *LogP estimated using fragment-based methods.

Research Findings and Implications

- Biodegradation : The 2,4-dihydroxybenzoate scaffold is preferentially metabolized via 1,2,4-trihydroxybenzene in microbial systems, suggesting that derivatives like 2-oxo-2-phenylethyl 2,4-DHB may persist longer in environments with specific microbial communities .

- Pharmacological Potential: Increased lipophilicity from the 2-oxo-2-phenylethyl group could enhance blood-brain barrier penetration, making it a candidate for neuroactive drug development.

- Synthetic Limitations : Low yields in methyl ester synthesis imply that scaling production of the target compound will require optimized catalysts or alternative routes (e.g., enzymatic esterification).

Biologische Aktivität

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is an organic compound with the molecular formula C15H12O5, recognized for its potential biological activities. This compound features a unique chemical structure that includes a phenyl group and a dihydroxybenzoate moiety, making it a subject of interest in various scientific fields, particularly in biology and medicinal chemistry.

The synthesis of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-oxo-2-phenylethanol. Common reagents for this process include dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst in solvents like dichloromethane. The resulting compound is characterized by its distinctive phenolic structure which contributes to its biological activity.

Biological Activity Overview

Research indicates that 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Antioxidant Properties : The dihydroxy groups in its structure may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts .

The biological effects of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate are thought to stem from its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and electron transfer processes, influencing enzyme activity and cellular signaling pathways. This interaction may lead to the modulation of oxidative stress responses and microbial growth inhibition .

Antimicrobial Studies

Recent studies have highlighted the antimicrobial potential of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound demonstrates varying degrees of effectiveness against different bacterial strains, suggesting its potential as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate has been evaluated using several assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Antioxidant Power (FRAP) | 40 |

These findings demonstrate the compound's ability to neutralize free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Comparative Analysis

When compared with similar compounds such as 2-Oxo-2-phenylethyl benzoate and 2-Oxo-2-phenylethyl 3,4-dihydroxybenzoate , the unique positioning of hydroxyl groups in 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate enhances its reactivity and biological interactions. This specificity may account for its superior activity in certain assays compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.